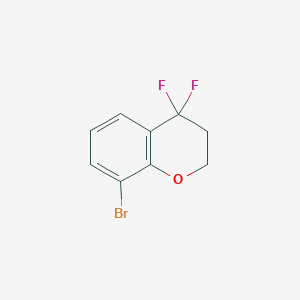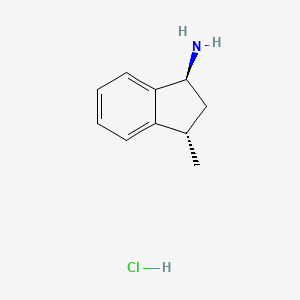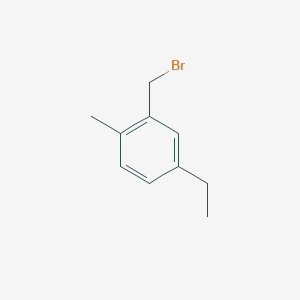
2-(Bromomethyl)-4-ethyl-1-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-4-ethyl-1-methylbenzene is an organic compound with the molecular formula C10H13Br It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group at the second position, an ethyl group at the fourth position, and a methyl group at the first position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-ethyl-1-methylbenzene typically involves the bromination of 4-ethyl-1-methylbenzene (p-ethyl toluene). One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine radical selectively abstracts a hydrogen atom from the methyl group, leading to the formation of the bromomethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of solvents and reaction parameters can be tailored to minimize by-products and improve the purity of the final product.
化学反応の分析
Types of Reactions
2-(Bromomethyl)-4-ethyl-1-methylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), sodium cyanide (NaCN), and primary or secondary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Products include 2-(Hydroxymethyl)-4-ethyl-1-methylbenzene, 2-(Cyanomethyl)-4-ethyl-1-methylbenzene, and various amine derivatives.
Oxidation: Products include 2-(Formyl)-4-ethyl-1-methylbenzene and 2-(Carboxyl)-4-ethyl-1-methylbenzene.
Reduction: The major product is 4-ethyl-1,2-dimethylbenzene.
科学的研究の応用
2-(Bromomethyl)-4-ethyl-1-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Industry: It is used in the production of specialty chemicals, including agrochemicals and materials science applications.
作用機序
The mechanism of action of 2-(Bromomethyl)-4-ethyl-1-methylbenzene primarily involves its reactivity as an electrophile. The bromomethyl group is highly susceptible to nucleophilic attack, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
類似化合物との比較
Similar Compounds
2-(Bromomethyl)benzonitrile: Similar in structure but with a nitrile group instead of an ethyl group.
2-(Bromomethyl)-1,3-dioxolane: Contains a dioxolane ring instead of the benzene ring.
4-Bromo-2-methylbenzoic acid: Similar structure but with a carboxyl group instead of a bromomethyl group.
Uniqueness
2-(Bromomethyl)-4-ethyl-1-methylbenzene is unique due to the presence of both an ethyl and a methyl group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The combination of these substituents can lead to unique steric and electronic effects, making it a valuable compound in synthetic chemistry.
特性
分子式 |
C10H13Br |
|---|---|
分子量 |
213.11 g/mol |
IUPAC名 |
2-(bromomethyl)-4-ethyl-1-methylbenzene |
InChI |
InChI=1S/C10H13Br/c1-3-9-5-4-8(2)10(6-9)7-11/h4-6H,3,7H2,1-2H3 |
InChIキー |
UYQJLJNDDRLHRP-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1)C)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-Bromo-2-(methylsulfanyl)phenyl]acetic acid](/img/structure/B13480704.png)
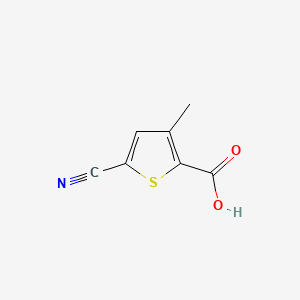
![3-{[(Tert-butoxy)carbonyl]amino}-2-(5-chlorothiophen-2-yl)-2-hydroxypropanoic acid](/img/structure/B13480719.png)
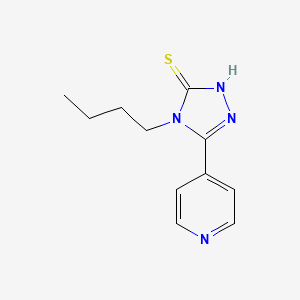
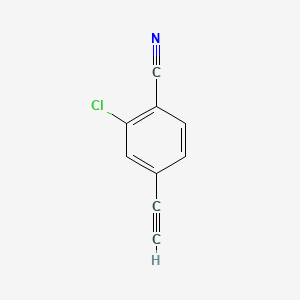
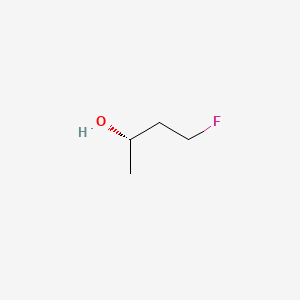
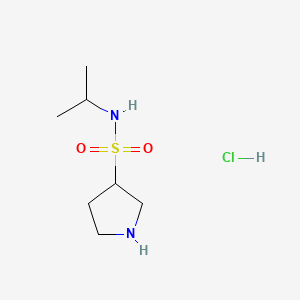

![6-Oxa-2-azabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13480752.png)

![methyl 2-[4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]acetate hydrochloride](/img/structure/B13480761.png)

